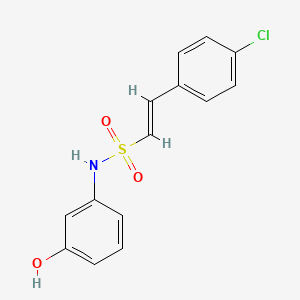

(E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. The compound is also known as NSC-719239 and has been extensively studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Anticancer Activity

One of the notable applications of compounds related to (E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide is in the field of anticancer research. The study by Gul et al. (2016) reports the synthesis of related compounds and their potent cytotoxic activity against various cancer cell lines, highlighting their potential as novel anticancer agents. These compounds exhibited significant tumor selectivity and potency selectivity expression values, suggesting their effectiveness in targeting cancer cells (Gul et al., 2016).

Carbonic Anhydrase Inhibition

Another application is related to carbonic anhydrase inhibition. The same study by Gul et al. (2016) found that synthesized sulfonamide compounds, including structures similar to (E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide, showed good inhibition profiles on human carbonic anhydrase IX and XII. These findings suggest potential therapeutic uses for conditions where carbonic anhydrase activity plays a role (Gul et al., 2016).

Microtubule-Targeted Anticancer Agents

Reddy et al. (2013) synthesized a series of (E)-N-aryl-2-arylethenesulfonamides, revealing their potent cytotoxicity against a wide spectrum of cancer cell lines, including drug-resistant ones. These compounds, akin to (E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide, disrupted microtubule formation, indicating their mechanism of action and potential as microtubule-targeted anticancer agents (Reddy et al., 2013).

Enzyme Inhibition

Aziz‐ur‐Rehman et al. (2014) investigated N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, which are structurally related to the compound . These derivatives showed significant enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes, suggesting applications in conditions where enzyme inhibition is beneficial (Aziz‐ur‐Rehman et al., 2014).

Photovoltaic Efficiency

Sun et al. (2012) investigated the treatment of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with co-solvents, including components similar to (E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide. Their research revealed significant improvement in the photovoltaic efficiency of polymer solar cells, pointing towards potential applications in the field of renewable energy (Sun et al., 2012).

Photoluminescent Properties

Sierra et al. (2004) synthesized a segmented oligo-polyphenylenevinylene copolymer with hydrogen-bonding pendant chains, related to the compound . They found that this polymer showed photoluminescent properties, suggesting its use in applications requiring light emission or detection (Sierra et al., 2004).

Propriétés

IUPAC Name |

(E)-2-(4-chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c15-12-6-4-11(5-7-12)8-9-20(18,19)16-13-2-1-3-14(17)10-13/h1-10,16-17H/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTMJWLECLTGEU-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-N-(3-hydroxyphenyl)ethene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethylthio)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2538431.png)

![Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate](/img/structure/B2538433.png)

![4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine-1-carboxamide](/img/structure/B2538441.png)

![3-[(4-Fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2538444.png)

![6-Bromospiro[chromane-2,1'-cyclobutan]-4-amine hydrochloride](/img/structure/B2538446.png)

![(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one](/img/structure/B2538449.png)

![[4-bromo-2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2538451.png)